molecular formula C11H11NO3 B15243281 (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid

Cat. No.: B15243281
M. Wt: 205.21 g/mol
InChI Key: OEZXOEKTERTZRP-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is a chiral amino acid derivative that features a benzofuran moiety. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the amino acid side chain. One common method involves the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by condensation with bromoacetaldehyde diethyl acetal and a Friedel-Crafts reaction to give methyl 3-(benzofuran-5-yl) acrylic acid. This intermediate is then subjected to catalytic hydrogenation and hydrolysis to afford the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the benzofuran ring.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is unique due to the presence of both an amino acid side chain and a benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2S)-2-amino-3-(1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-5,9H,6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

OEZXOEKTERTZRP-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=CO2)C=C1C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CC(C(=O)O)N

Origin of Product

United States

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